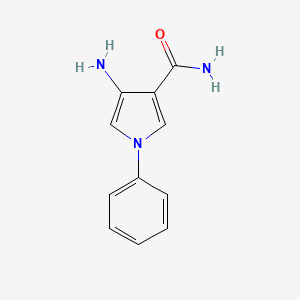![molecular formula C8H16N2O B12887129 2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol is a heterocyclic compound that features a fused bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of allyltosylamides in the presence of palladium acetate (Pd(OAc)2) and acetic acid, with silver acetate (AgOAc) used to regenerate the catalyst . Another approach employs palladium trifluoroacetate (Pd(TFA)2) as a catalyst for the cyclocondensation of ethyl glyoxylate with an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
化学反应分析
Types of Reactions
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other hexahydropyrrolo derivatives and related heterocyclic structures such as:
Hexahydropyrrolo[2,3-b]indole: Known for its biological properties and applications in medicinal chemistry.
Pyrrol-2-ones: Display a broad spectrum of biological activity and are used in pharmaceuticals.
Uniqueness
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-2-1-10-5-7-3-9-4-8(7)6-10/h7-9,11H,1-6H2 |
InChI 键 |
AHCIDZDXEZJNJK-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(CC2CN1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


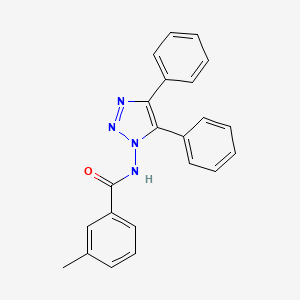
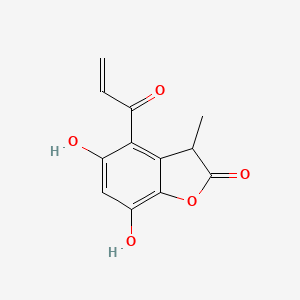
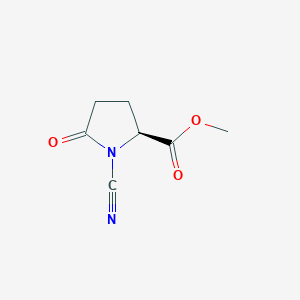
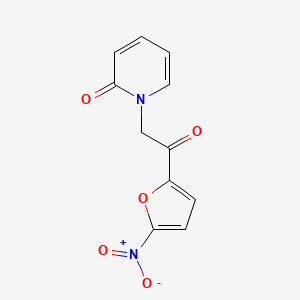
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
methyl}quinolin-8-ol](/img/structure/B12887067.png)
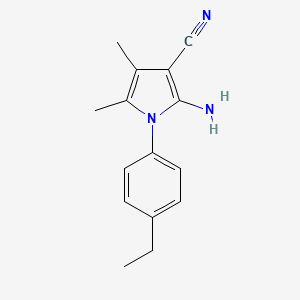

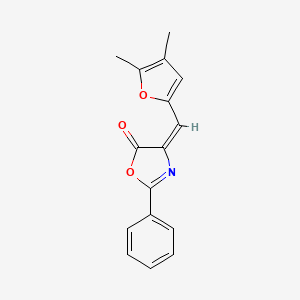
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
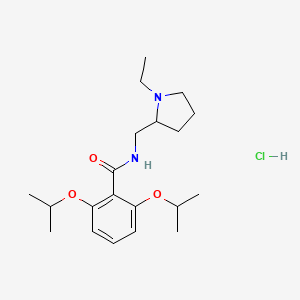
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
